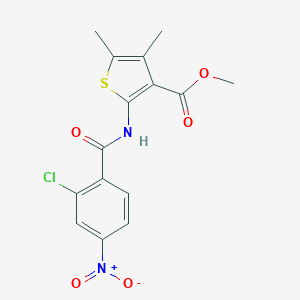![molecular formula C28H22Br2N2O2 B389027 2-BROMO-N-[4'-(2-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B389027.png)
2-BROMO-N-[4'-(2-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-BROMO-N-[4’-(2-BROMOBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is a complex organic compound characterized by the presence of multiple bromine atoms and benzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-[4’-(2-BROMOBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the bromination of benzamide derivatives followed by amide coupling reactions. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-BROMO-N-[4’-(2-BROMOBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-BROMO-N-[4’-(2-BROMOBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced polymers and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 2-BROMO-N-[4’-(2-BROMOBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and benzamide groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
2-BROMOBENZAMIDE: A simpler analog with a single bromine atom and benzamide group.
N-(4-FLUOROPHENYL)-2-BROMOBENZAMIDE: Contains a fluorine atom instead of additional benzamide groups.
2-BROMO-N-METHYLBENZAMIDE: Features a methyl group in place of the dimethylbiphenyl structure.
Uniqueness
2-BROMO-N-[4’-(2-BROMOBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is unique due to its complex structure, which includes multiple bromine atoms and benzamide groups
特性
分子式 |
C28H22Br2N2O2 |
|---|---|
分子量 |
578.3g/mol |
IUPAC名 |
2-bromo-N-[4-[4-[(2-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C28H22Br2N2O2/c1-17-15-19(11-13-25(17)31-27(33)21-7-3-5-9-23(21)29)20-12-14-26(18(2)16-20)32-28(34)22-8-4-6-10-24(22)30/h3-16H,1-2H3,(H,31,33)(H,32,34) |
InChIキー |
QOOXDVQSZXDKMS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Br)C)NC(=O)C4=CC=CC=C4Br |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Br)C)NC(=O)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388945.png)
![ethyl 2-(2-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388946.png)
![ethyl 2-(3-methoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388947.png)
![(2Z)-6-ACETYL-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE](/img/structure/B388949.png)
![ethyl 2-(4-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388951.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388952.png)
![ethyl 2-(4-methoxy-3-methylbenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388954.png)
![ethyl 2-(2-methoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388955.png)

![ETHYL (2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388960.png)
![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388961.png)
![ETHYL (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388963.png)
![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388964.png)
![ethyl 2-(3-ethoxy-4-hydroxybenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388966.png)
